molecular formula C23H23NO B5210056 9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole

9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole

Cat. No.: B5210056
M. Wt: 329.4 g/mol
InChI Key: QMBPQYWKGUXUGT-UHFFFAOYSA-N
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Description

9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The structure of this compound consists of a carbazole core attached to a 2-(2-Propan-2-ylphenoxy)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(2-Propan-2-ylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced carbazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    9-[2-(2-Methoxyphenoxy)ethyl]carbazole: Similar structure but with a methoxy group instead of an isopropyl group.

    9-[2-(2-Chlorophenoxy)ethyl]carbazole: Similar structure but with a chlorine atom instead of an isopropyl group.

    9-[2-(2-Methylphenoxy)ethyl]carbazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

9-[2-(2-propan-2-ylphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-17(2)18-9-5-8-14-23(18)25-16-15-24-21-12-6-3-10-19(21)20-11-4-7-13-22(20)24/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBPQYWKGUXUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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